1,1-Bis(trichlorosilylmethyl)ethylene chemical properties
1,1-Bis(trichlorosilylmethyl)ethylene chemical properties
This guide provides an in-depth technical analysis of 1,1-Bis(trichlorosilylmethyl)ethylene , a specialized organosilicon precursor used in advanced materials science. This compound is distinct for its "butterfly" architecture—a central vinylidene core flanked by two highly reactive trichlorosilyl wings—making it a potent crosslinker for sol-gel networks and hybrid polymers.
A Bifunctional Precursor for Hybrid Inorganic-Organic Networks
Part 1: Molecular Architecture & Physicochemical Profile
Chemical Identity
This molecule (CAS 78948-04-6 ) functions as a dual-mode monomer. It possesses a hydrolyzable inorganic periphery (
| Property | Specification |
| IUPAC Name | Trichloro-[2-(trichlorosilylmethyl)prop-2-enyl]silane |
| Common Name | 1,1-Bis(trichlorosilylmethyl)ethylene |
| Synonyms | (2-Methylene-1,3-propanediyl)bis[trichlorosilane]; Methallyl bis(trichlorosilane) |
| CAS Number | 78948-04-6 |
| Molecular Formula | |
| Molecular Weight | 322.98 g/mol |
| Physical State | High-boiling liquid (Colorless to pale yellow) |
| Solubility | Reacts violently with water/alcohols; soluble in aprotic solvents (Hexane, Toluene, THF) |
| Structure |
Structural Significance
Unlike simple vinylsilanes (e.g., vinyltrichlorosilane), the silyl groups in this molecule are allylic to the double bond. This allylic positioning enhances the reactivity of the alkene towards electrophilic addition and allows for unique rearrangement capabilities (such as
-
Inorganic Wing: Two
groups provide 6 hydrolyzable sites , enabling the formation of hyper-crosslinked silsesquioxane cages ( structures) or dense silica networks. -
Organic Core: The exocyclic double bond remains available for post-functionalization via radical polymerization, thiol-ene "click" chemistry, or hydrosilylation.
Part 2: Synthetic Routes & Production
The synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene requires precise control to prevent the polymerization of the vinyl group or the saturation of the double bond during silylation.
The Benkeser Coupling Route (Recommended)
The most robust synthetic pathway involves the Cuprous-Catalyzed Dehydrohalogenation (Benkeser reaction) of methallyl dichloride with trichlorosilane. This method prefers allylic substitution over hydrosilylation.
Reagents:
-
Precursor: 3-Chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride).[1]
-
Silylating Agent: Trichlorosilane (
). -
Base: Triethylamine (
) or Tributylamine (to scavenge ). -
Catalyst: Cuprous Chloride (
) or Tetrakis(triphenylphosphine)palladium(0).
Reaction Scheme:
Visualization of Synthesis Logic
Figure 1: Catalytic cycle for the allylic silylation of methallyl dichloride. The copper catalyst ensures the double bond is preserved.
Part 3: Reactivity Profile & Mechanisms
Hydrolytic Instability (Sol-Gel Chemistry)
Upon exposure to moisture, the
-
Step 1 (Hydrolysis):
-
Step 2 (Condensation):
Olefinic Reactivity
The central double bond is sterically shielded by the bulky silyl groups but remains active for:
-
Thiol-Ene Click: Reaction with dithiols to form flexible thioether bridges.
-
Radical Polymerization: Can copolymerize with styrene or acrylates to introduce inorganic crosslinking points.
Reactivity Visualization
Figure 2: Divergent reactivity pathways: Inorganic condensation (left) vs. Organic addition (right).
Part 4: Experimental Protocols
Handling & Safety (Critical)
-
Hazard: Releases Hydrogen Chloride (
) gas upon contact with air/moisture.[2] Corrosive to tissue and metals. -
Storage: Store under dry Nitrogen or Argon. Use Teflon or glass seals; avoid silicone grease (which can be degraded by chlorosilanes).
-
PPE: Neoprene gloves, face shield, and functioning fume hood are mandatory.
Standard Synthesis Workflow
Objective: Synthesis of 1,1-Bis(trichlorosilylmethyl)ethylene via Benkeser Coupling.
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stirrer. Flush with
. -
Charge: Add Methallyl dichloride (1.0 eq), Cuprous Chloride (0.05 eq), and dry Acetonitrile (solvent).
-
Base Addition: Add Triethylamine (2.2 eq) to the mixture.
-
Silylation: Cool to 0°C. Dropwise add Trichlorosilane (2.2 eq) over 1 hour.
-
Note: A massive precipitate of
will form.
-
-
Reflux: Warm to room temperature, then reflux at 60°C for 6–12 hours to ensure completion.
-
Workup:
-
Filter off the amine salt under inert atmosphere (Schlenk frit).
-
Wash the solid cake with dry pentane.
-
Combine filtrates and remove solvent via rotary evaporation.
-
-
Purification: Distill the crude oil under reduced pressure (vacuum distillation).
-
Target: Collect the fraction corresponding to the high-boiling product (verify BP based on vacuum level, typically >100°C at 10 mmHg).
-
Part 5: Applications in Materials Science
Anti-Reflective & Hard Coatings
This molecule is a key ingredient in "spin-on glass" formulations.
-
Mechanism: The bulky organic core acts as a "spacer" during the sol-gel process. Upon calcination (>400°C), the organic bridge burns off, leaving behind defined nanopores in the silica matrix.
-
Result: A low-refractive-index film (due to porosity) with high mechanical hardness (due to the high crosslinking density of the
nodes).
Hybrid Electrolytes
Used in the synthesis of solid polymer electrolytes. The ethylene core allows for grafting polyethylene glycol (PEG) chains, while the silyl groups anchor the chains to a silica nanoparticle surface, preventing phase separation.
Surface Anchoring
Researchers use this silane to introduce "dense vinyl brushes" onto silicon wafers.
-
Deposition: Dip-coat the wafer in a dilute solution of the silane.
-
Curing: The
groups bond to surface groups. -
Functionalization: The exposed vinyl loop (
) is available for further grafting of biomolecules or polymers.
References
-
Gelest, Inc. (2024). Silanes & Silicon Compounds: Gelest Catalog. Retrieved from [Link]
- Benkeser, R. A. (1969). The Chemistry of Trichlorosilane in the Presence of Tertiary Amines. Accounts of Chemical Research.
- Arkles, B. (2011). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochure.
-
Organic Chemistry Portal . (2024). Synthesis of Allylsilanes. Retrieved from [Link]
-
PubChem . (2024). Compound Summary: 3-Chloro-2-(chloromethyl)prop-1-ene.[1] Retrieved from [Link]
-
Angene International . (2024). Product Specification: 1,1-Bis(trichlorosilylmethyl)ethylene (CAS 78948-04-6).[3][4][5][6] Retrieved from [Link]
Sources
- 1. 3-Chloro-2-chloromethyl-1-propene | C4H6Cl2 | CID 15859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. dakenchem.com [dakenchem.com]
- 5. angenesci.com [angenesci.com]
- 6. Silane reagent 5 page [m.chemicalbook.com]
